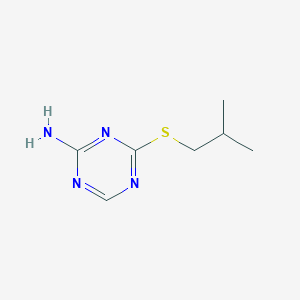

4-(Isobutylthio)-1,3,5-triazin-2-amine

Descripción general

Descripción

- Structure : The molecule consists of a six-membered ring containing boron, sulfur, and nitrogen atoms .

Molecular Structure Analysis

The compound’s molecular structure includes a phenylboronic acid moiety with an isobutylthio substituent. The arrangement of atoms and bonds determines its properties and reactivity .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Polymer Science and Material Applications

New Heteroaromatic Polymers

Alternating copolymers between substituted 1,3,5-triazine (alkyl or amine substituents) and thiophene or bithiophene have been synthesized. These polymers are noted for their solubility in organic solvents, transparency in the visible region, and photoluminescence, alongside electrochemical n-doping capabilities and significant electron drift mobility, making them applicable in electronic and optoelectronic devices (Yamamoto et al., 2006).

Synthetic Chemistry and Catalyst Development

Synthesis of Amino-substituted Pyrazolo[1,5-a][1,3,5]Triazin-2-amines

The use of a trichloromethyl moiety as a leaving group in nucleophilic substitutions has led to the efficient synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines. Some of these compounds have shown potential as CGRP receptor antagonists, indicating their relevance in medicinal chemistry and drug development (Lim et al., 2014).

Biological and Medicinal Applications

Carbonic Anhydrase IX Inhibitors

Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been synthesized and evaluated as potent inhibitors of the carbonic anhydrase IX isoform, which is a validated drug target for anticancer agents. These findings suggest the triazine derivatives' potential application in cancer therapy (Lolak et al., 2019).

Antimicrobial Activities

Synthesis of New 1,2,4-Triazole Derivatives

Some novel derivatives have been synthesized and demonstrated good to moderate antimicrobial activities against various Gram-positive and Gram-negative strains. This highlights the role of triazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Selective Gas/Vapor Sorption and Sensing

Luminescent Metal Organic Frameworks

Amine-decorated luminescent metal-organic frameworks (MOFs) based on triazine have been strategically designed for selective gas/vapor sorption and nanomolar sensing of 2,4,6-trinitrophenol in water, indicating their importance in environmental monitoring and safety applications (Das & Mandal, 2018).

Propiedades

IUPAC Name |

4-(2-methylpropylsulfanyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c1-5(2)3-12-7-10-4-9-6(8)11-7/h4-5H,3H2,1-2H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHJYJXKAXRCAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=NC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B3083582.png)

![[(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid](/img/structure/B3083597.png)

![Methyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B3083603.png)